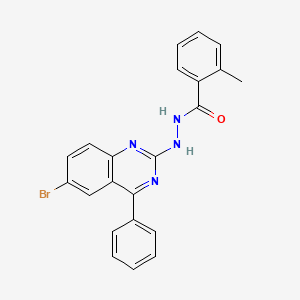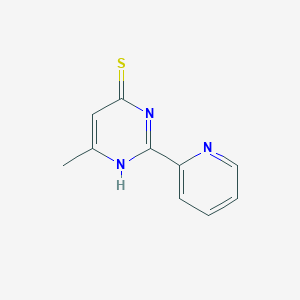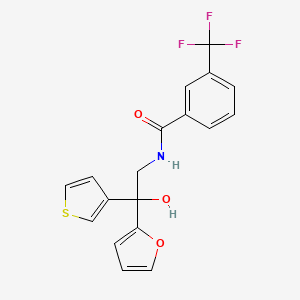![molecular formula C12H15F2N B2857303 4-[(3,5-Difluorophenyl)methyl]piperidine CAS No. 794500-98-4](/img/structure/B2857303.png)
4-[(3,5-Difluorophenyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3,5-Difluorophenyl)methyl]piperidine” is a compound with the CAS Number: 412310-88-4 . It has a molecular weight of 197.23 and its IUPAC name is 4-(3,5-difluorophenyl)piperidine . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The linear formula of “this compound” is C11H13F2N . The InChI code is 1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a boiling point of 245.058ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, which shares structural similarities with 4-[(3,5-Difluorophenyl)methyl]piperidine, has been explored as a potent oral gastric antisecretory agent. A derivative of this compound, fenoctimine, showed promising results as a nonanticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).
Crystal Structure Analysis
The crystal structure of a picrate salt of 4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidine was studied, revealing detailed insights into the molecular arrangement and interactions. This study contributes to the understanding of molecular structures and their formation in crystalline states (Jasinski et al., 2009).
Antimicrobial Applications
2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to this compound, demonstrated significant in vitro antibacterial and antifungal activities, with some compounds showing promising results against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Antimycobacterial Properties
A study involving the synthesis of spiro-piperidin-4-ones, related to this compound, found significant in vitro and in vivo activity against Mycobacterium tuberculosis and its drug-resistant strains. This highlights potential applications in tuberculosis treatment (Kumar et al., 2008).
Synthesis Research
Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride provided insights into efficient production methods and structural identification of related compounds (Zheng Rui, 2010).
Antibacterial Synthesis
A study on the environmentally friendly synthesis of dispirosubstituted piperidines, closely related to this compound, revealed their potential antibacterial properties. This research opens avenues for the development of new antibacterial agents (Lohar et al., 2016).
Dopamine Receptor Ligands
4-Heterocyclylpiperidines, structurally related to this compound, have been investigated as selective high-affinity ligands at human dopamine receptors, indicating potential for neurological applications (Rowley et al., 1997).
Anti-inflammatory Agents
The synthesis and evaluation of 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine, highlighted their potential as anti-inflammatory agents. This research points to new possibilities in anti-inflammatory drug development (Geronikaki et al., 2003).
Corrosion Inhibition
Piperidine derivatives, closely related to this compound, have been studied for their efficiency in inhibiting the corrosion of iron, suggesting their utility in industrial applications (Kaya et al., 2016).
Antitumor Activity
Research on dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, structurally akin to this compound, revealed their potential as antitumor agents, opening new avenues in cancer treatment research (Girgis, 2009).
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(3,5-Difluorophenyl)methyl]piperidine”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9/h6-9,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCSCHVGGTGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)
![Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857237.png)


![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)